Lauryl palmitoleate

Beschreibung

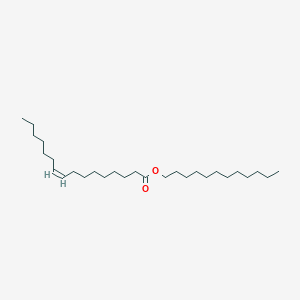

Structure

2D Structure

Eigenschaften

Molekularformel |

C28H54O2 |

|---|---|

Molekulargewicht |

422.7 g/mol |

IUPAC-Name |

dodecyl (Z)-hexadec-9-enoate |

InChI |

InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3/b15-13- |

InChI-Schlüssel |

CDXFYPWJGOODOG-SQFISAMPSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |

Isomerische SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biological Activity of Lauryl Palmitoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl palmitoleate (B1233929) is a wax ester composed of lauryl alcohol and the monounsaturated omega-7 fatty acid, palmitoleic acid. While direct research on the biological activity of lauryl palmitoleate is limited, a comprehensive understanding of its potential effects can be derived from the extensive studies on its constituent molecule, palmitoleic acid. This technical guide provides an in-depth analysis of the known biological activities of palmitoleic acid, with the understanding that upon enzymatic hydrolysis in vivo, this compound would release palmitoleic acid as the primary bioactive component. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development efforts.

Introduction

This compound (dodecyl (9Z)-hexadec-9-enoate) is classified as a wax ester.[1] Wax esters are primarily known as energy storage molecules in various organisms.[2] In the context of biological activity, the ester bond of this compound is susceptible to hydrolysis by lipases and carboxylesterases, which would release lauryl alcohol and palmitoleic acid.[2] Palmitoleic acid (16:1n-7) is a well-characterized lipokine with significant metabolic and anti-inflammatory properties.[3][4] This guide will focus on the biological activities of palmitoleic acid, as it is the presumed active moiety of this compound.

Core Biological Activities of Palmitoleic Acid

Palmitoleic acid has demonstrated a range of biological effects in preclinical studies, positioning it as a molecule of interest for metabolic and inflammatory diseases.

Anti-inflammatory Effects

Palmitoleic acid exhibits potent anti-inflammatory properties across various cell types. It has been shown to counteract the pro-inflammatory effects of saturated fatty acids like palmitic acid. In macrophage cell lines, palmitoleic acid reduces the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) that are induced by inflammatory stimuli like lipopolysaccharide (LPS).

Improvement of Insulin (B600854) Sensitivity

A significant body of research highlights the role of palmitoleic acid in enhancing insulin sensitivity. In animal models of obesity and diabetes, administration of palmitoleic acid has been shown to improve glucose tolerance and insulin responsiveness in skeletal muscle and liver. It is suggested that palmitoleic acid can act as an insulin-sensitizing hormone.

Quantitative Data on Palmitoleic Acid's Biological Activity

The following tables summarize key quantitative data from in vitro and in vivo studies on palmitoleic acid.

Table 1: In Vitro Quantitative Data for Palmitoleic Acid

| Parameter | Cell Type | Treatment/Stimulus | Concentration | Effect | Reference(s) |

| Cytokine Production (IL-6, IL-8, MCP-1) | Human Endothelial Cells | TNF-α | 20-50 µM | Decreased production | |

| Gene Expression (NFκB, MCP-1, IL-6, COX-2) | Human Endothelial Cells | TNF-α | 50 µM | Downregulated expression | |

| Gene Expression (PPAR-α) | Human Endothelial Cells | TNF-α | 50 µM | Upregulated expression | |

| Cell Viability | BV-2 Microglia | Palmitic Acid (200 µM) | 100-200 µM | Protective effect, decreased LDH release | |

| Cytokine Production (TNF-α, IL-6) | Primary Mouse Macrophages | LPS (2.5 µg/ml) | 600 µM | Decreased production | |

| Gene Expression (NFκB, IL-1β) | Primary Mouse Macrophages | LPS (2.5 µg/ml) | 600 µM | Decreased expression | |

| Adipogenesis (Lipid Accumulation) | 3T3-L1 Preadipocytes | Differentiation medium | 100 µM | Increased lipid accumulation by 26% | |

| Gene Expression (C/EBPα, PPARγ) | 3T3-L1 Adipocytes | Differentiation medium | 100 µM | Increased mRNA expression by 60% and 40% respectively |

Table 2: In Vivo Quantitative Data for Palmitoleic Acid

| Parameter | Animal Model | Dosage | Duration | Effect | Reference(s) |

| Weight Gain | Obese Sheep | 10 mg/kg BW/day (IV) | 28 days | Reduced weight gain by 77% | |

| Plasma Insulin | Obese Sheep | 10 mg/kg BW/day (IV) | 14 and 28 days | Lowered plasma insulin levels | |

| Intramuscular Lipid | Obese Sheep | 5 and 10 mg/kg BW/day (IV) | 28 days | Reduced total lipid content | |

| TAG Esterification | Obese Mice (HFD) | 300 mg/kg/day (oral gavage) | 30 days | Increased by 80% in isolated adipocytes | |

| Fatty Acid Oxidation | Obese Mice (HFD) | 300 mg/kg/day (oral gavage) | 30 days | Increased by 70% in isolated adipocytes |

Signaling Pathways Modulated by Palmitoleic Acid

Palmitoleic acid exerts its biological effects through the modulation of key signaling pathways involved in metabolism and inflammation.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Signaling

Palmitoleic acid is a known activator of PPAR-α, a nuclear receptor that plays a critical role in fatty acid oxidation. Activation of PPAR-α by palmitoleic acid leads to the transcription of genes involved in lipid metabolism, contributing to its beneficial effects on liver steatosis and insulin sensitivity.

Caption: PPAR-α signaling pathway activated by palmitoleic acid.

Toll-Like Receptor 4 (TLR4) Signaling

Palmitoleic acid can antagonize the pro-inflammatory signaling cascade initiated by saturated fatty acids through Toll-like receptor 4 (TLR4). By reducing TLR4 signaling, palmitoleic acid inhibits the activation of downstream inflammatory pathways, such as the NF-κB pathway.

Caption: Palmitoleic acid's inhibitory effect on TLR4 signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to assess the biological activity of palmitoleic acid.

In Vitro Macrophage Anti-inflammatory Assay

This protocol details the steps to assess the anti-inflammatory effects of palmitoleic acid on macrophages stimulated with LPS.

References

- 1. researchgate.net [researchgate.net]

- 2. The influence of trans-palmitoleic acid on gene expression of fatty acid synthase and lipid accumulation in liver cells - Research in Medicine [pejouhesh.sbmu.ac.ir]

- 3. Palmitoleic acid reduces intramuscular lipid and restores insulin sensitivity in obese sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Lipokines in Metabolic Regulation: A Technical Guide to Palmitoleic Acid and Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic specified "lauryl palmitoleate (B1233929)." Our comprehensive literature review indicates that while lauryl palmitoleate is a chemically described wax ester[1][2][3], the prominent lipokines researched for their metabolic roles are palmitoleic acid and a class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) . This guide focuses on these well-documented lipokines, as it is likely the intended subject of interest.

Introduction to Lipokines

Lipokines are a class of lipid hormones, primarily synthesized and secreted by adipose tissue, that exert endocrine effects on distant organs to regulate systemic metabolism.[4] The term was first introduced in 2008 to describe how specific fatty acids could act as signaling molecules, linking the metabolic state of adipocytes to whole-body glucose and lipid homeostasis. Unlike adipokines, which are protein-based hormones, lipokines are lipid species that modulate processes such as insulin (B600854) sensitivity, inflammation, and energy expenditure. This technical guide provides an in-depth overview of two major classes of lipokines: the monounsaturated fatty acid palmitoleate (C16:1n7) and the more recently discovered family of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Palmitoleic Acid (C16:1n7): An Adipose-Derived Metabolic Regulator

Palmitoleic acid, or (9Z)-hexadec-9-enoic acid, is a monounsaturated omega-7 fatty acid that is endogenously produced from palmitic acid by the enzyme Stearoyl-CoA Desaturase 1 (SCD1). Initially identified as a product of de novo lipogenesis in adipose tissue, it was later characterized as a lipokine due to its release into circulation and its profound effects on liver and muscle metabolism.

Discovery and Biosynthesis

The discovery of palmitoleate as a lipokine emerged from studies of mice lacking adipose tissue fatty acid-binding proteins (FABP4 and FABP5). These mice displayed enhanced insulin sensitivity and were found to have significantly elevated levels of palmitoleate in their adipose tissue and serum. This increase was linked to upregulated de novo lipogenesis in adipocytes. Palmitoleate is synthesized in the endoplasmic reticulum and can be stored in triglycerides or released into the circulation to act on other tissues.

Mechanism of Action and Signaling Pathways

Palmitoleic acid exerts its effects through multiple signaling pathways, most notably through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In skeletal muscle and liver, palmitoleate-induced AMPK activation leads to increased glucose uptake and fatty acid oxidation, while suppressing lipogenesis. This action appears to be dependent on peroxisome proliferator-activated receptor alpha (PPARα) in the liver.

Physiological Effects and Quantitative Data

Administration of palmitoleic acid has been shown to improve metabolic parameters in various preclinical models. Key effects include enhanced insulin sensitivity, reduced hepatic steatosis (fatty liver), and suppressed inflammation.

Table 1: Quantitative Effects of Palmitoleic Acid Administration

| Parameter | Model System | Treatment Details | Result | Reference |

| Insulin Sensitivity | KK-Ay Mice (Type 2 Diabetes model) | 300 mg/kg daily for 4 weeks | Improved insulin tolerance; plasma glucose lower at 60 min post-insulin injection (p < 0.05). | |

| Plasma insulin levels markedly lower (p < 0.05). | ||||

| Hepatic Lipid | KK-Ay Mice | 300 mg/kg daily for 4 weeks | Lower liver weight and hepatic triglyceride levels. | |

| Gene Expression | KK-Ay Mice White Adipose Tissue | 300 mg/kg daily for 4 weeks | Down-regulation of TNFα and resistin mRNA. | |

| KK-Ay Mice Liver | 300 mg/kg daily for 4 weeks | Down-regulation of lipogenic genes (SREBP-1, FAS, SCD-1). | ||

| Glucose Uptake | L6 Rat Muscle Cells | 0.75 mM for 24 hours | Maximal insulin-independent 2-deoxyglucose uptake. | |

| Increased GLUT1 and GLUT4 expression. | ||||

| Body Weight | Obese Sheep | 10 mg/kg/day IV for 28 days | Reduced weight gain by 77% (p < 0.01). | |

| Intramuscular Lipid | Obese Sheep | 5 and 10 mg/kg/day IV for 28 days | Reduced total lipid content in semitendinosus muscle (p < 0.01). |

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a novel class of lipokines discovered in 2014. These lipids consist of a fatty acid esterified to a hydroxy fatty acid. One of the most studied subfamilies is the Palmitic Acid Esters of Hydroxy-Stearic Acids (PAHSAs) , which have demonstrated potent anti-diabetic and anti-inflammatory properties.

Discovery and Biosynthesis

FAHFAs were identified through lipidomic analysis of adipose tissue from insulin-sensitive AG4OX mice, which overexpress the GLUT4 glucose transporter in adipocytes. These mice had 16- to 18-fold higher levels of FAHFAs compared to wild-type mice. PAHSA levels are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and their levels correlate with insulin sensitivity. While the complete biosynthetic pathway is still under investigation, it is known to be regulated by fasting and diet.

Mechanism of Action and Signaling Pathways

PAHSAs and other FAHFAs exert their effects by activating G-protein coupled receptors (GPCRs), particularly GPR120 (also known as FFAR4). Activation of GPR120 in various cell types, including adipocytes and immune cells, triggers downstream signaling cascades that lead to improved glucose uptake and anti-inflammatory responses. In pancreatic β-cells, this signaling stimulates the secretion of glucagon-like peptide-1 (GLP-1), a potent incretin (B1656795) hormone that enhances insulin release.

Physiological Effects and Quantitative Data

Oral administration of PAHSAs to insulin-resistant mice has been shown to rapidly improve glucose tolerance and stimulate insulin and GLP-1 secretion.

Table 2: Quantitative Effects of PAHSA Administration

| Parameter | Model System | Treatment Details | Result | Reference |

| Glucose Tolerance | High-fat diet-induced obese mice | Oral gavage of 9-PAHSA | Lowered ambient glycemia and improved glucose tolerance. | |

| GLP-1 Secretion | Mice | Oral gavage of 9-PAHSA | Stimulated GLP-1 secretion. | |

| Insulin Secretion | Mice | Oral gavage of 9-PAHSA | Stimulated insulin secretion. | |

| Inflammation | Adipose Tissue | In vivo administration | Reduced adipose tissue inflammation. |

Detailed Experimental Protocols

Lipid Extraction from Tissues for Mass Spectrometry

This protocol is a generalized method based on the principles of the Folch or Bligh-Dyer extractions, commonly used in lipidomics.

-

Homogenization: Weigh ~50 mg of frozen tissue and homogenize in 1 mL of ice-cold methanol using a bead beater or similar homogenizer.

-

Solvent Addition: Add 2 mL of chloroform to the homogenate for a final solvent ratio of 2:1 (chloroform:methanol). Internal standards for various lipid classes should be added at this stage.

-

Extraction: Vortex the mixture vigorously for 15 minutes at 4°C.

-

Phase Separation: Add 0.8 mL of saline solution (e.g., 0.9% NaCl) to the mixture. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., 100 µL of methanol/chloroform 1:1).

-

Analysis: Analyze the sample using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for identification and quantification of lipokine species.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard method to assess how quickly a subject clears glucose from the blood.

-

Fasting: Fast mice overnight (approximately 16 hours) with free access to water. Shorter fasting periods (e.g., 6 hours) can also be used.

-

Baseline Glucose: Record the body weight of each mouse. Take a baseline blood sample (time 0) by tail tipping and measure blood glucose using a glucometer.

-

Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

-

Blood Sampling: Collect blood samples from the tail tip at regular intervals post-glucose administration, typically at 15, 30, 60, 90, and 120 minutes.

-

Measurement: Measure blood glucose at each time point.

-

Data Analysis: Plot blood glucose concentration against time. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

In Vitro 2-Deoxyglucose (2-DG) Uptake Assay in Adipocytes

This assay measures glucose transport into cultured cells, such as 3T3-L1 adipocytes.

-

Cell Culture: Plate and differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in a 96-well plate.

-

Serum Starvation: Wash cells with PBS and then starve them in serum-free medium overnight to increase glucose transporter expression and sensitivity.

-

Glucose Starvation: Wash cells and pre-incubate with a glucose-free buffer (e.g., KRPH buffer) for 40-60 minutes.

-

Treatment: Treat the cells with the test compound (e.g., palmitoleic acid) or controls (e.g., insulin as a positive control, cytochalasin B as a negative control) for the desired time (e.g., 30 minutes for insulin).

-

Initiate Uptake: Add 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) or a non-radioactive 2-DG for colorimetric/fluorometric kits, and incubate for a short period (e.g., 5-20 minutes).

-

Terminate Uptake: Stop the reaction by washing the cells rapidly with ice-cold PBS to remove extracellular 2-DG.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Quantification:

-

For radiolabeled 2-DG: Measure the radioactivity in the cell lysate using a scintillation counter.

-

For kit-based assays: Follow the manufacturer's protocol to measure the accumulated 2-DG6P, typically via an enzymatic reaction that produces a colorimetric or fluorescent signal.

-

-

Data Analysis: Normalize the glucose uptake signal to the protein content of each well. Express results as a fold change over the basal (unstimulated) control.

Conclusion and Future Directions

Palmitoleic acid and the FAHFA family of lipids are now established as critical lipokine mediators in the regulation of systemic metabolism. They represent a fascinating example of inter-organ communication originating from adipose tissue. The potent insulin-sensitizing and anti-inflammatory effects of these molecules make them attractive targets for the development of novel therapeutics for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.

Future research will likely focus on several key areas:

-

Elucidating Biosynthetic Pathways: A complete understanding of the enzymes and regulatory steps involved in FAHFA synthesis is crucial for manipulating their endogenous levels.

-

Receptor Deorphanization: While GPR120 is a key receptor for PAHSAs, other receptors for different FAHFA species may exist.

-

Translational Studies: While preclinical data is promising, more human intervention studies are needed to confirm the therapeutic potential and safety of supplementing with these lipokines.

-

Pharmacological Development: Designing stable, orally bioavailable agonists for lipokine receptors like GPR120 is a key goal for drug development professionals.

By continuing to unravel the complex biology of these lipid hormones, the scientific community can pave the way for new strategies to combat the growing epidemic of metabolic disease.

References

- 1. greenwood.ru [greenwood.ru]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. AMPK Prevents Palmitic Acid-Induced Apoptosis and Lipid Accumulation in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Synthesis of Lauryl Palmitoleate in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl palmitoleate (B1233929) (dodecyl (9Z)-hexadecenoate), a wax monoester, is an endogenous lipid constituent of mammalian skin surface lipids, particularly within sebum. Its synthesis is a result of the convergence of fatty acid and fatty alcohol metabolism, catalyzed by a specific set of enzymes within the endoplasmic reticulum and peroxisomes. This technical guide provides a comprehensive overview of the endogenous synthesis of lauryl palmitoleate in mammals, detailing the biosynthetic pathways of its precursors, the enzymatic reactions involved in its formation, and the analytical methodologies for its detection and quantification. Furthermore, this guide presents available data on its presence in mammalian tissues and discusses its potential, though currently underexplored, biological significance.

Introduction to this compound and Wax Esters

This compound is a wax ester formed from the esterification of lauryl alcohol, a 12-carbon saturated fatty alcohol, and palmitoleic acid, a 16-carbon monounsaturated fatty acid with the double bond at the n-7 position.[1][2][3] Wax esters are neutral lipids that play crucial roles in mammals, including forming a protective barrier on the skin surface to prevent water loss and protect against environmental insults.[4][5] They are major components of sebum, the secretion of the sebaceous glands, and meibum, the secretion of the meibomian glands that forms the lipid layer of the tear film.[4][5][6][7][8][9][10]

Biosynthesis of this compound Precursors

The endogenous synthesis of this compound is dependent on the availability of its two precursor molecules: lauryl alcohol and palmitoleoyl-CoA.

Endogenous Synthesis of Palmitoleic Acid

Palmitoleic acid (16:1n-7) is primarily synthesized endogenously from palmitic acid (16:0), the most common saturated fatty acid in the human body. The key enzyme in this conversion is Stearoyl-CoA Desaturase-1 (SCD1) , which introduces a cis double bond at the Δ9 position of the fatty acyl-CoA chain. This desaturation occurs in the endoplasmic reticulum. While dietary sources contribute to the body's fatty acid pool, endogenous synthesis is a significant source of palmitoleic acid.

It is important to note that other isomers of hexadecenoic acid exist in mammals, synthesized through different pathways. For instance, sapienic acid (16:1n-10) is produced from palmitic acid by fatty acid desaturase 2 (FADS2), and hypogeic acid (16:1n-9) is a product of the partial β-oxidation of oleic acid.[11]

Endogenous Synthesis of Lauryl Alcohol

The synthesis of fatty alcohols, including lauryl alcohol (dodecanol), in mammals is a two-step process catalyzed by fatty acyl-CoA reductases (FARs) . These enzymes reduce fatty acyl-CoAs to their corresponding fatty alcohols. Two main isozymes have been identified in mammals, FAR1 and FAR2, which are localized in the peroxisomes. FAR1 exhibits a preference for saturated and unsaturated fatty acids of 16 or 18 carbons, while FAR2 prefers saturated C16 or C18 fatty acids. Although direct evidence for the specific synthesis of lauryl alcohol (C12) by these enzymes is not abundant in the initial search results, the broad substrate specificity of these enzyme families suggests that the reduction of lauroyl-CoA (C12:0-CoA) to lauryl alcohol is feasible.

The Final Step: Esterification by Wax Synthase

The esterification of a fatty alcohol with a fatty acyl-CoA to form a wax ester is catalyzed by a wax synthase (WS) , also known as acyl-CoA:fatty alcohol acyltransferase. In mammals, these enzymes are members of the acyltransferase family and are located in the membranes of the endoplasmic reticulum. Studies on mouse wax synthase have demonstrated its ability to utilize a range of fatty alcohol and fatty acyl-CoA substrates. Notably, the enzyme shows high activity with lauryl alcohol (C12:0) and can utilize palmitoleoyl-CoA (C16:1-CoA) as a substrate, providing the enzymatic basis for the synthesis of this compound.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the endogenous synthesis of this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the extraction and analysis of this compound from biological samples like sebum.

Quantitative Data

Direct quantitative data for this compound in various mammalian tissues is scarce in the literature. However, its presence in human sebum has been confirmed. One study utilizing rapid resolution reversed-phase high-performance liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry (RR-RP-HPLC/ESI-TOF) identified this compound in human sebum.[12] The study reported the following characteristics for the protonated molecule [M+H]+ of an authentic this compound standard, which was then used to identify the endogenous compound:

| Parameter | Value | Reference |

| Lipid Species | This compound (FA 16:1-WE 28:1) | [12] |

| Retention Time (min) | 21.60 | [12] |

| m/z | 423.4196 | [12] |

| Ion Formula | C28H53O2 | [12] |

While this study confirms its presence, it does not provide concentration data. The broader class of wax esters containing a 16:1 fatty acyl moiety constitutes a significant fraction of total wax esters in sebum.[12] Further research is needed to quantify the absolute concentrations of this compound in sebum and other potential tissues.

Experimental Protocols

Sample Collection (Sebum)

Sebum can be collected non-invasively from the skin surface, typically the forehead, using absorbent materials such as SebuTape™.[12] This method allows for the collection of lipids secreted from the sebaceous glands.

Lipid Extraction

A common and effective method for extracting lipids from biological samples is a modified Bligh-Dyer method.

Materials:

-

Deionized water

-

Sample containing sebum

-

Glass centrifuge tubes

-

Centrifuge

-

Nitrogen gas stream

Protocol:

-

Place the sebum sample (e.g., SebuTape™) in a glass centrifuge tube.

-

Add a mixture of chloroform and methanol (1:2, v/v) to the sample.

-

Vortex the mixture thoroughly to ensure complete extraction of lipids.

-

Add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v).

-

Vortex the mixture again and then centrifuge to separate the phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

-

The dried lipid extract is then reconstituted in an appropriate solvent for chromatographic analysis.

Analysis by RR-RP-HPLC/ESI-MS

Instrumentation:

-

Rapid Resolution Reversed-Phase High-Performance Liquid Chromatography (RR-RP-HPLC) system.

-

Electrospray Ionization (ESI) source.

-

Time-of-Flight (TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

Chromatographic Conditions (based on[12]):

-

Column: C8 stationary phase with sub 2 µm particle size.

-

Mobile Phase: A gradient of solvents suitable for the separation of nonpolar lipids. A typical gradient might involve a mixture of acetonitrile, isopropanol, and water with additives like ammonium (B1175870) acetate (B1210297) to facilitate ionization.

-

Flow Rate: Optimized for the specific column dimensions.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions (based on[12]):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: TOF for accurate mass measurements or QqQ for targeted quantification.

-

Data Acquisition: Full scan mode for lipid profiling and targeted MS/MS for structural confirmation.

-

Identification: this compound is identified by its accurate mass-to-charge ratio (m/z 423.4196 for [M+H]+) and its characteristic retention time.[12] Fragmentation patterns in MS/MS can be used for further structural confirmation.

Biological Function and Signaling

Currently, there is no specific information available in the scientific literature regarding a direct signaling role or unique biological function of this compound itself. However, as a component of sebum, it contributes to the overall properties of the skin's lipid barrier. The antimicrobial properties of some fatty acids present in sebum, including sapienic acid (a C16:1 isomer), have been documented.[11][13] It is plausible that this compound, as part of this complex lipid mixture, contributes to the physical and chemical properties of the skin surface that help protect against pathogens and maintain hydration. Further research is required to elucidate any specific biological activities of this compound.

Conclusion

The endogenous synthesis of this compound in mammals is a plausible and demonstrable event, supported by the presence of the necessary precursor molecules, the enzymatic machinery with appropriate substrate specificities, and its direct detection in human sebum. While quantitative data and specific biological functions remain to be fully elucidated, the framework for its biosynthesis is well-established within the broader context of wax ester metabolism. The analytical methods outlined in this guide provide a basis for future research to quantify this compound in various tissues and to explore its potential physiological roles in health and disease. This knowledge will be invaluable for researchers in dermatology, ophthalmology, and drug development focusing on lipid metabolism and barrier function.

References

- 1. This compound | C28H54O2 | CID 16219829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C28H54O2 | CID 16219829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Sebaceous gland lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shotgun Lipidomic Analysis of Human Meibomian Gland Secretions with Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shotgun lipidomic analysis of human meibomian gland secretions with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Shotgun Lipidomic Analysis of Human Meibomian Gland Secretions with Electrospray Ionization Tandem Mass Spectrometry | Scilit [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palmitoleic acid isomer (C16:1delta6) in human skin sebum is effective against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioavailability of Lauryl Palmitoleate Versus Palmitoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Palmitoleic Acid and its Ester Form

Palmitoleic acid (cis-9-hexadecenoic acid) is a monounsaturated fatty acid found in various natural sources, including macadamia nuts, sea buckthorn, and fish oils.[1][3] It is also endogenously synthesized in the liver and adipose tissue. Emerging research has identified palmitoleic acid as a lipokine, a lipid hormone that facilitates communication between tissues to regulate metabolic homeostasis. In contrast, lauryl palmitoleate (B1233929) is a wax ester formed from the condensation of palmitoleic acid and lauryl (dodecyl) alcohol. As a fatty acid ester, its pathway to absorption and subsequent bioavailability is expected to differ significantly from that of the free fatty acid form.

Comparative Bioavailability: Palmitoleic Acid vs. Fatty Acid Esters

While specific data for lauryl palmitoleate is lacking, extensive research on other fatty acid esters, such as the ethyl esters of omega-3 fatty acids, provides a strong basis for understanding its likely bioavailability. The general consensus is that free fatty acids are more readily absorbed than their esterified counterparts. This is because fatty acid esters require an additional enzymatic hydrolysis step to release the free fatty acid for absorption by enterocytes.

Absorption and Metabolism of Palmitoleic Acid

When consumed in its free form, palmitoleic acid is readily absorbed in the small intestine. Its absorption follows the general pathway for long-chain fatty acids. In a study with C57BL/6J mice, orally administered trans-palmitoleic acid was rapidly digested and absorbed, with plasma concentrations peaking at 15 minutes post-administration.

Postulated Absorption and Metabolism of this compound

The absorption of this compound, as a wax ester, would necessitate hydrolysis by intestinal lipases or esterases to break the ester bond, yielding one molecule of palmitoleic acid and one molecule of lauryl alcohol. This enzymatic step is rate-limiting compared to the direct absorption of the free fatty acid. The efficiency of this hydrolysis can be influenced by factors such as the presence of bile salts and the specific activity of pancreatic lipases.

The following diagram illustrates the logical workflow for the digestion and absorption of these two forms.

References

In-Depth Technical Guide to the Chemical and Physical Properties of Lauryl Palmitoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl palmitoleate (B1233929), a wax ester, is the product of the formal condensation of lauryl alcohol (dodecanol) and palmitoleic acid. As a member of the lipid class of molecules, it holds potential for various applications in research and development, particularly in fields requiring specialized emollients, lubricants, or formulation excipients. This technical guide provides a comprehensive overview of the chemical and physical properties of lauryl palmitoleate, detailed experimental protocols for its synthesis and analysis, and a comparative analysis with its saturated analog, lauryl palmitate.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. For comparative purposes, data for lauryl palmitate are also included where available.

Table 1: General Chemical Properties

| Property | This compound | Lauryl Palmitate |

| IUPAC Name | dodecyl (9Z)-hexadec-9-enoate[1] | dodecyl hexadecanoate[2] |

| Synonyms | Dodecyl 9Z-hexadecenoate, Palmitoleic acid lauryl ester[1] | Dodecyl palmitate, Palmitic acid dodecyl ester[2] |

| CAS Number | 108321-49-9[1] | 42232-29-1 |

| Molecular Formula | C28H54O2 | C28H56O2 |

| Molecular Weight | 422.73 g/mol | 424.74 g/mol |

Table 2: Physical Properties

| Property | This compound | Lauryl Palmitate |

| Physical State | Liquid (at room temperature) | White solid |

| Melting Point | Data not available (expected to be significantly lower than lauryl palmitate due to the cis-double bond) | 44-45°C or ~50-55°C |

| Boiling Point | Data not available | 462.2 ± 13.0 °C at 760 Torr |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and mineral oils. Insoluble in water. | Soluble in organic solvents like ethanol, ether, and benzene. Insoluble in water. |

| Kovats Retention Index | 2931.17 (standard non-polar column) | 2950.68 (standard non-polar column) |

Experimental Protocols

I. Synthesis of this compound via Lipase-Catalyzed Esterification

This protocol is adapted from the synthesis of lauryl palmitate and is applicable for the synthesis of this compound by substituting palmitic acid with palmitoleic acid.

Materials:

-

Palmitoleic acid

-

Lauryl alcohol (Dodecanol)

-

Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

-

Hexane (B92381) (or other suitable organic solvent with a log P > 3.5)

-

Ethanol/acetone mixture (1:1 v/v) for reaction termination

-

Horizontal water bath shaker

-

Reaction vessel

Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine palmitoleic acid and lauryl alcohol. A molar ratio of 1:2 (palmitoleic acid:lauryl alcohol) is a good starting point, though optimization may be required.

-

Solvent Addition: Add a minimal amount of an organic solvent like hexane to dissolve the reactants.

-

Enzyme Addition: Introduce the immobilized lipase to the reaction mixture. The amount of enzyme will need to be optimized, but a starting point of 0.4 g for a 2.0 mmol scale reaction can be used.

-

Incubation: Place the reaction vessel in a horizontal water bath shaker set to a constant temperature (e.g., 40°C) and agitation speed (e.g., 150 rpm).

-

Reaction Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by techniques such as gas chromatography (GC) to determine the conversion of the reactants to the wax ester.

-

Reaction Termination: Once the desired conversion is achieved, terminate the reaction by adding a mixture of ethanol/acetone (1:1 v/v).

-

Product Purification: The immobilized enzyme can be recovered by filtration. The solvent can be removed under reduced pressure. The crude product can be further purified using silica (B1680970) gel chromatography, eluting with a non-polar solvent system such as hexane:chloroform (98:2 v/v) to separate the wax ester from any remaining reactants.

Diagram 1: Experimental Workflow for this compound Synthesis

Caption: Workflow for the enzymatic synthesis of this compound.

II. Analytical Characterization

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of wax esters.

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent such as hexane or toluene (B28343) to a concentration of 0.1–1.0 mg/mL.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.

-

Column: A high-temperature, non-polar capillary column, such as a DB-1 HT fused-silica column (15 m x 0.25 mm, 0.10 µm film thickness), is suitable for analyzing high molecular weight wax esters.

-

Injector Temperature: 390°C.

-

Oven Temperature Program:

-

Initial temperature: 120°C.

-

Ramp 1: Increase to 240°C at 15°C/min.

-

Ramp 2: Increase to 390°C at 8°C/min.

-

Hold at 390°C for 6 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL with a split ratio of 1:5.

-

MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50–920.

Expected Fragmentation: The mass spectrum of this compound is expected to show characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties.

Diagram 2: GC-MS Analysis Workflow

Caption: General workflow for the GC-MS analysis of this compound.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons of the palmitoleate chain, the methylene (B1212753) protons adjacent to the ester oxygen and the carbonyl group, the long aliphatic chains, and the terminal methyl groups.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester carbonyl carbon, the olefinic carbons, and the different methylene and methyl carbons in the lauryl and palmitoleate chains.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in this compound.

-

Expected Absorptions:

-

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

Absorption bands in the region of 3000-2850 cm⁻¹ due to the C-H stretching of the aliphatic chains.

-

A peak around 3005 cm⁻¹ indicative of the =C-H stretching of the double bond.

-

An absorption around 1650 cm⁻¹ for the C=C stretching of the double bond.

-

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. As a wax ester, its primary biological roles are more likely related to energy storage or as a structural component of protective barriers, rather than as a signaling molecule.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, along with protocols for its synthesis and characterization. The presence of the unsaturated bond in its structure significantly influences its physical properties, making it a liquid at room temperature and distinguishing it from its saturated analog, lauryl palmitate. The provided experimental methodologies offer a solid foundation for researchers and professionals working with this and other similar wax esters. Further research is warranted to fully elucidate the experimental physical properties of pure this compound and to explore its potential applications.

References

Lauryl Palmitoleate: A Technical Guide for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl palmitoleate (B1233929) is a wax ester synthesized from the formal condensation of palmitoleic acid, a monounsaturated omega-7 fatty acid, and lauryl alcohol (dodecanol).[1] As a biochemical reagent, it is utilized in life science research as a biological material or organic compound.[2][3] This technical guide provides a comprehensive overview of the known properties of lauryl palmitoleate, its relationship to its bioactive precursor palmitoleic acid, and generalized protocols for its application in a research setting.

Due to a notable scarcity of published data on the specific biological activities of this compound itself, this guide will also extensively cover the well-documented signaling pathways and biological effects of its constituent fatty acid, palmitoleic acid, to provide relevant context and potential avenues for investigation.

Physicochemical Properties of this compound

This compound is classified as a wax monoester. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₅₄O₂ | [4] |

| Molecular Weight | 422.7 g/mol | |

| CAS Number | 108321-49-9 | |

| IUPAC Name | dodecyl (Z)-hexadec-9-enoate | |

| Synonyms | Palmitoleic acid lauryl ester, dodecyl 9Z-hexadecenoate | [4] |

| Physical Form | Liquid | |

| Storage Temperature | -20°C | [5] |

Biochemical Context and Relationship to Palmitoleic Acid

While this compound's direct interactions with cellular signaling pathways are not well-documented, its hydrolysis would release palmitoleic acid, a known lipokine with significant anti-inflammatory and metabolic regulatory properties. Understanding the biochemistry of palmitoleic acid is therefore crucial for hypothesizing the potential effects of this compound in biological systems.

Signaling Pathways of Palmitoleic Acid

Palmitoleic acid has been demonstrated to exert anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and PPAR pathways.

Inhibition of the NF-κB Pathway

Palmitoleic acid can attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling cascade. In macrophages stimulated with lipopolysaccharide (LPS), palmitoleic acid has been shown to decrease the expression of inflammatory markers such as NF-κB and IL-1β.[6] This is achieved, in part, by blocking the nuclear translocation of the p65 subunit of NF-κB, which is a critical step in the activation of pro-inflammatory gene transcription.[1]

Activation of PPARα

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Palmitoleic acid has been shown to activate PPARα.[2][7] This activation can lead to increased lipolysis and modulation of glucose metabolism.[2] While some anti-inflammatory effects of palmitoleic acid are independent of PPARα, its activation represents a key mechanism for its metabolic benefits.[6][8]

Experimental Protocols

Preparation of a this compound Stock Solution

Wax esters like this compound are highly hydrophobic and require careful preparation for use in aqueous cell culture media.

Materials:

-

This compound

-

Ethanol (100%, sterile)

-

Dimethyl sulfoxide (B87167) (DMSO, sterile)

-

Sterile microcentrifuge tubes or glass vials

-

Water bath or heat block

-

Vortex mixer

Protocol:

-

In a sterile tube, dissolve this compound in a minimal amount of DMSO to create a high-concentration primary stock (e.g., 100 mM). Gentle warming (up to 50°C) may be necessary to fully dissolve the wax ester.[9]

-

For a less cytotoxic solvent, this compound can be dissolved in 100% ethanol, potentially requiring sonication and warming to achieve a homogenous milky solution.[10][11]

-

This primary stock solution should be stored at -20°C.

-

To prepare a working stock, dilute the primary stock in complete cell culture medium. It is crucial to vortex vigorously during dilution to prevent precipitation.

-

The final concentration of the solvent (DMSO or ethanol) in the cell culture should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.[12]

General Workflow for In-Vitro Testing

The following diagram outlines a typical workflow for assessing the biological activity of a lipid-based compound like this compound in a cell-based assay.

References

- 1. Palmitoleate protects against lipopolysaccharide-induced inflammation and inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:108321-49-9 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. PALMITOLEIC ACID LAURYL ESTER | 108321-49-9 [chemicalbook.com]

- 6. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Palmitoleic Acid (N-7) Attenuates the Immunometabolic Disturbances Caused by a High-Fat Diet Independently of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Metabolism of Lauryl Palmitoleate: A Proposed Pathway and Functional Implications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauryl palmitoleate (B1233929) is a wax ester composed of palmitoleic acid, a monounsaturated fatty acid, and lauryl alcohol, a saturated fatty alcohol. While the metabolic roles of fatty acids and fatty alcohols are well-documented, the specific pathways and cellular functions of their wax ester forms, such as lauryl palmitoleate, remain largely uninvestigated. This guide outlines a putative metabolic pathway for this compound, beginning with its hydrolysis and proceeding to the individual metabolic cascades of its components. Understanding this pathway is crucial for researchers investigating lipid metabolism and for professionals in drug development exploring the therapeutic potential of novel lipid molecules.

Proposed Metabolic Pathway of this compound

The initial and rate-limiting step in the cellular metabolism of this compound is likely its hydrolysis into its constituent fatty acid and fatty alcohol. This reaction is catalyzed by a class of enzymes known as wax ester hydrolases.

Step 1: Enzymatic Hydrolysis

Wax ester hydrolases (EC 3.1.1.50) are enzymes that catalyze the hydrolysis of wax esters into a long-chain alcohol and a long-chain carboxylate (fatty acid).[1] While specific hydrolases for this compound have not been characterized in mammalian cells, the existence of this enzyme class in various organisms, from bacteria to plants, suggests a similar mechanism is plausible in mammalian lipid metabolism.[2][3]

Cellular Metabolism of Palmitoleic Acid (cis-9-Hexadecenoic acid)

Upon its release, palmitoleic acid can enter several metabolic and signaling pathways. It has been described as a "lipokine," a lipid hormone that can regulate metabolic processes in various tissues.[4][5]

Biosynthesis of Palmitoleic Acid

Palmitoleic acid is primarily synthesized from palmitic acid, a common saturated fatty acid, through the action of the enzyme Stearoyl-CoA desaturase-1 (SCD1). This desaturation occurs in the endoplasmic reticulum.

Metabolic Functions of Palmitoleic Acid

Palmitoleic acid has been shown to exert several beneficial metabolic effects:

-

Insulin (B600854) Sensitivity: It can improve insulin sensitivity in muscle and other tissues.

-

β-Cell Proliferation: It may promote the proliferation of pancreatic β-cells.

-

Endoplasmic Reticulum (ER) Stress: Palmitoleic acid can help prevent ER stress.

-

Lipogenic Activity: It exhibits lipogenic activity in white adipocytes.

-

Anti-inflammatory Effects: Some studies suggest it has anti-inflammatory properties.

-

Liver Health: It has been shown to be protective against liver impairments induced by obesity.

Quantitative Effects of Palmitoleic Acid

| Parameter | Model | Treatment | Outcome | Reference |

| Insulin Sensitivity | Humans | High baseline circulating levels | Increased insulin sensitivity | |

| Atherosclerotic Plaque | Mice | Palmitoleic acid supplementation | ~45% reduction in plaque area | |

| Triglycerides | Mice | Palmitoleic acid supplementation | Decrease | |

| Glucose Metabolism | Mice | Palmitoleic acid supplementation | Improvement |

Cellular Metabolism of Lauryl Alcohol (Dodecanol)

Long-chain fatty alcohols like lauryl alcohol are primarily metabolized through oxidation to their corresponding fatty acids.

Oxidation to Lauric Acid

Lauryl alcohol can be oxidized to lauric acid (dodecanoic acid) in a two-step process. This is analogous to the metabolism of other long-chain alcohols. The enzymes involved are likely alcohol dehydrogenase and aldehyde dehydrogenase.

Further Metabolism of Lauric Acid

Once formed, lauric acid, a 12-carbon saturated fatty acid, can undergo β-oxidation in the mitochondria to produce acetyl-CoA. The acetyl-CoA then enters the citric acid cycle for ATP production.

Experimental Protocols for Studying this compound Metabolism

To validate the proposed metabolic pathway and elucidate the specific functions of this compound, a series of in vitro experiments can be conducted.

Cell Culture Model

Hepatocytes (e.g., HepG2 cell line) or adipocytes are suitable models for studying lipid metabolism.

Experimental Workflow

Detailed Methodology

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 10, 50, 100 µM) complexed with bovine serum albumin (BSA) for different time points (e.g., 0, 6, 12, 24 hours).

-

Lipid Extraction: At each time point, lipids are extracted from both the cells and the culture medium using the Bligh and Dyer method.

-

LC-MS/MS Analysis: The lipid extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound, palmitoleic acid, and lauryl alcohol.

-

Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qPCR) is performed to measure the expression of genes involved in fatty acid metabolism, such as SCD1, CPT1 (Carnitine Palmitoyltransferase 1), and genes related to ER stress.

Conclusion

While direct experimental data is lacking, the metabolic pathway of this compound can be inferred with a reasonable degree of confidence based on the established metabolism of its constituent parts. The proposed pathway involves initial hydrolysis by wax ester hydrolases, followed by the independent metabolism of palmitoleic acid and lauryl alcohol. Given the known beneficial effects of palmitoleic acid as a lipokine, it is plausible that this compound could serve as a precursor for this important signaling molecule, potentially influencing insulin sensitivity, inflammation, and overall metabolic homeostasis. Further research, following the experimental protocols outlined in this guide, is necessary to confirm this proposed pathway and to fully elucidate the physiological and therapeutic potential of this compound.

References

- 1. Wax-ester hydrolase - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Lipases of germinating jojoba seeds efficiently hydrolyze triacylglycerols and wax esters and display wax ester-synthesizing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. metabolon.com [metabolon.com]

Lauryl Palmitoleate: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl palmitoleate (B1233929), the ester of lauryl alcohol and the omega-7 monounsaturated fatty acid palmitoleic acid, is emerging as a compound of interest in the field of inflammation research. While direct studies on lauryl palmitoleate are limited, its biological activity is hypothesized to be primarily mediated by the hydrolysis of the ester bond and the subsequent action of its constituent, palmitoleic acid. Palmitoleic acid has been identified as a lipokine with significant anti-inflammatory and metabolic regulatory functions. This technical guide provides an in-depth overview of the anti-inflammatory properties attributed to palmitoleic acid, the active component of this compound. The following sections detail the quantitative effects on inflammatory markers, comprehensive experimental protocols from key studies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of Palmitoleic Acid on Inflammation

The anti-inflammatory efficacy of palmitoleic acid has been quantified across various in vitro and in vivo models. The data consistently demonstrates its ability to suppress the expression and secretion of key pro-inflammatory cytokines and other inflammatory mediators.

| Cell Type | Inflammatory Stimulus | Palmitoleic Acid Concentration | Target Molecule | Effect | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) & THP-1 Derived Macrophages | Lipopolysaccharide (LPS) (10 ng/mL) | 200 µM | IL-1β, IL-6, TNF-α mRNA | Significantly decreased expression | [1] |

| HTR-8 & JEG-3 Trophoblasts | LPS (1 µg/mL) | 200 µM | TNF-α mRNA | Decreased expression | [1] |

| Human Endothelial Cells (EAHy926) | Tumor Necrosis Factor-alpha (TNF-α) (1 ng/mL) | 20 µM and 50 µM | MCP-1, IL-6, IL-8 | Decreased production compared to palmitic acid | [2][3] |

| Human Lymphocytes | Phytohemagglutinin (PHA) | 25 µM and 50 µM | IL-6 | 90% and 81.8% reduction, respectively | [4] |

| Human Lymphocytes | Phytohemagglutinin (PHA) | 25 µM and 50 µM | IFN-γ | 83.3% and 93.3% reduction, respectively | [4] |

| Human Lymphocytes | Phytohemagglutinin (PHA) | 25 µM and 50 µM | TNF-α | 23.6% and 47.4% reduction, respectively | [4] |

| Human Lymphocytes | Phytohemagglutinin (PHA) | 25 µM and 50 µM | IL-17A | 55.5% and 60% reduction, respectively | [4] |

| J774A.1 Murine Macrophages | Palmitic Acid | Not specified | TLR2 and TLR4 signaling | Reduced signaling | [5] |

| In Vivo Model | Inflammatory Stimulus | Palmitoleic Acid Treatment | Target Molecule | Inhibition Percentage | Reference |

| Rat air pouch model | LPS | Topical application | TNF-α | 73.14% | [6] |

| Rat air pouch model | LPS | Topical application | IL-1β | 66.19% | [6] |

| Rat air pouch model | LPS | Topical application | IL-6 | 75.19% | [6] |

| Rat air pouch model | LPS | Topical application | MIP-3α | 70.38% | [6] |

| Rat air pouch model | LPS | Topical application | L-selectin | 16% | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of palmitoleic acid.

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 derived macrophages are cultured under standard conditions.[1][7]

-

Induction of Inflammation: Inflammation is induced by exposing the cells to lipopolysaccharide (LPS) at a concentration of 10 ng/mL for 3 hours.[1]

-

Treatment: Cells are pre-treated with palmitoleic acid (e.g., 200 µM) for 16 hours prior to the addition of LPS.[1]

-

Analysis of Inflammatory Markers:

-

Gene Expression: The mRNA levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are quantified using real-time quantitative PCR (RT-qPCR).[1]

-

Protein Secretion: The concentration of secreted cytokines in the cell culture supernatant is measured by Enzyme-Linked Immunosorbent Assay (ELISA).

-

Signaling Pathway Analysis: The activation of key signaling proteins (e.g., NF-κB, MAPKs) is assessed by Western blot analysis of their phosphorylated forms.[1]

-

In Vivo Anti-inflammatory Assay using the Rat Air Pouch Model

-

Animal Model: An air pouch is created on the dorsum of rats by subcutaneous injection of sterile air.

-

Induction of Inflammation: Inflammation is induced by injecting a solution of lipopolysaccharide (LPS) into the air pouch.

-

Treatment: Palmitoleic acid is applied topically to the site of inflammation.[6]

-

Analysis of Inflammatory Response:

-

Exudate Analysis: The volume of exudate in the air pouch is measured, and the number of migrated neutrophils is counted.

-

Cytokine Measurement: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (MIP-3α) in the exudate are determined by ELISA.[6]

-

Adhesion Molecule Expression: The level of adhesion molecules like L-selectin is quantified.[6]

-

Signaling Pathways and Mechanism of Action

Palmitoleic acid exerts its anti-inflammatory effects through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Palmitoleic acid has been shown to inhibit the activation of the NF-κB pathway. It can block the nuclear translocation of the NF-κB p65 subunit, thereby preventing the upregulation of pro-inflammatory cytokine genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. Palmitoleic acid has been demonstrated to inhibit the activation of MAPKs in response to inflammatory stimuli.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the anti-inflammatory effects of a test compound like palmitoleic acid in an in vitro cell culture model.

Conclusion

The available scientific evidence strongly supports the potent anti-inflammatory properties of palmitoleic acid, the active component of this compound. Through the inhibition of key inflammatory signaling pathways, including NF-κB and MAPK, palmitoleic acid effectively reduces the production of a wide range of pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound and its active constituent. Further research is warranted to directly evaluate the anti-inflammatory effects of this compound and to determine its pharmacokinetic and pharmacodynamic profile.

References

- 1. Palmitoleate protects against lipopolysaccharide-induced inflammation and inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential effects of palmitoleic acid on human lymphocyte proliferation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Dissolution of Lauryl Palmitoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl palmitoleate (B1233929) is a wax ester composed of lauryl alcohol and palmitoleic acid.[1][2] As a lipid-based molecule, it is of interest in various life science research areas for its potential biological activities.[2][3] Due to its hydrophobic nature, lauryl palmitoleate is practically insoluble in aqueous media, posing a significant challenge for its application in in vitro studies, such as cell-based assays.

These application notes provide a detailed, recommended protocol for the dissolution and preparation of this compound for use in in vitro experiments. The methodology is based on established techniques for handling hydrophobic lipids and fatty acids for cell culture applications, ensuring optimal delivery to cells while minimizing solvent-induced toxicity. While specific protocols for this compound are not widely published, the following procedures are derived from best practices for similar molecules like fatty acids and their esters.

Data Presentation: Recommended Stock Solutions and Working Concentrations

The following table provides a starting point for preparing this compound solutions for in vitro studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental endpoint.

| Parameter | Recommendation | Notes |

| Stock Solution Solvent | Ethanol (B145695) (100%, sterile-filtered) or DMSO | Ethanol is often preferred for its lower cytotoxicity at final dilutions. |

| Stock Solution Concentration | 10-100 mM | A high concentration stock minimizes the volume of solvent added to cell cultures. |

| Carrier Protein | Fatty Acid-Free Bovine Serum Albumin (BSA) | BSA is essential for solubilizing and transporting lipids in aqueous culture media.[4] |

| BSA Concentration | 10% (w/v) in sterile PBS or culture medium | This concentration is commonly used for complexing fatty acids. |

| Molar Ratio (this compound:BSA) | 2:1 to 5:1 | A higher molar ratio can lead to precipitation and cellular stress. |

| Final Working Concentration | 1-100 µM | The optimal concentration is cell-type and assay-dependent. |

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound solution complexed with fatty acid-free BSA for use in cell culture.

Materials:

-

This compound

-

Ethanol (100%, sterile)

-

Fatty Acid-Free Bovine Serum Albumin (BSA)

-

Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

-

Sterile conical tubes (15 mL and 50 mL)

-

Water bath or heating block

-

Sterile filters (0.22 µm)

Procedure:

-

Prepare a 10% BSA Solution:

-

In a sterile 50 mL conical tube, dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a final concentration of 10% (w/v).

-

Gently mix by inversion until the BSA is completely dissolved. Avoid vigorous shaking to prevent foaming.

-

Sterilize the BSA solution by passing it through a 0.22 µm filter.

-

Warm the BSA solution to 37°C in a water bath.

-

-

Prepare a this compound Stock Solution:

-

In a sterile 15 mL conical tube, dissolve this compound in 100% sterile ethanol to create a high-concentration stock solution (e.g., 50 mM).

-

Warm the solution to 37°C and vortex until the this compound is completely dissolved.

-

-

Complex this compound with BSA:

-

While gently vortexing the warm 10% BSA solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration.

-

For example, to prepare a 1 mM this compound-BSA complex, add 20 µL of a 50 mM this compound stock solution to 980 µL of the 10% BSA solution.

-

Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

-

The final solution should be clear. If precipitation occurs, the concentration of this compound may be too high.

-

-

Preparation of Vehicle Control:

-

Prepare a vehicle control by adding the same volume of 100% ethanol to the 10% BSA solution without the this compound.

-

-

Application to Cells:

-

Dilute the this compound-BSA complex and the vehicle control in cell culture medium to the desired final working concentration before adding to the cells.

-

Mandatory Visualizations

Experimental Workflow for In Vitro Application of this compound

Caption: Workflow for preparing and applying this compound in vitro.

Potential Signaling Pathway of Palmitoleic Acid (a component of this compound)

Palmitoleic acid, a component of this compound, has been shown to act as a lipokine with beneficial metabolic effects. It can improve insulin (B600854) sensitivity and reduce inflammation. One of the key pathways it influences is the AMPK signaling pathway.

Caption: Palmitoleic acid signaling via the AMPK pathway.

References

Application Note: Quantification of Lauryl Palmitoleate Using Chromatographic Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauryl palmitoleate (B1233929) (dodecyl (Z)-hexadec-9-enoate) is a wax ester formed from the condensation of palmitoleic acid and lauryl alcohol.[1] As a member of the fatty acid ester class, its accurate quantification in various matrices is crucial for research and development in cosmetics, pharmaceuticals, and metabolic studies. This document provides detailed protocols for the quantification of lauryl palmitoleate using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), which are powerful techniques for the analysis of fatty acid esters.[2][3]

Data Presentation

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics

| Parameter | Specification |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 5 - 30 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

| Selectivity | No interference at the retention time of the analyte |

Table 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Performance Characteristics

| Parameter | Specification |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (Recovery %) | 90 - 110% |

| Selectivity | No co-eluting interferences at the analyte's m/z |

Experimental Workflows

The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Caption: General experimental workflow for this compound quantification.

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like fatty acid esters.[2][4] this compound can be analyzed directly or after transesterification to its corresponding fatty acid methyl ester (FAME), palmitoleic acid methyl ester, for improved chromatographic properties. The following protocol describes the direct analysis.

1. Sample Preparation

-

Materials:

-

Hexane (B92381) or Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate (B86663)

-

0.45 µm PTFE syringe filters

-

GC autosampler vials with inserts

-

Internal Standard (IS): e.g., Lauryl Stearate or a similar long-chain ester not present in the sample.

-

-

Procedure:

-

Accurately weigh approximately 100 mg of the homogenized sample into a glass tube.

-

Add a known amount of internal standard.

-

Add 5 mL of hexane and vortex vigorously for 2 minutes to extract the lipid components.

-

Centrifuge at 3000 rpm for 10 minutes to separate the solid debris.

-

Transfer the supernatant to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-

Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of hexane for analysis.

-

2. GC-MS Instrumentation and Conditions

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Hold: 10 minutes at 300°C.

-

-

Mass Spectrometer Parameters:

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 280°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

-

SIM Ions for this compound (C28H54O2, MW: 422.7 g/mol ): Monitor the molecular ion (m/z 422.7) and characteristic fragment ions.

-

3. Data Analysis and Quantification

-

Prepare a calibration curve by analyzing a series of standard solutions of this compound with a fixed concentration of the internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS, particularly with electrospray ionization (ESI), is a highly sensitive and specific method for the analysis of lipids.

1. Sample Preparation

-

Materials:

-

Methanol, Chloroform (B151607), and Water (LC-MS grade)

-

Internal Standard (IS): e.g., a deuterated or odd-chain fatty acid ester.

-

0.22 µm PTFE syringe filters.

-

HPLC autosampler vials.

-

-

Procedure (Bligh-Dyer Extraction):

-

To 100 µL of sample (e.g., plasma, cell lysate), add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol containing the internal standard.

-

Vortex for 1 minute.

-

Add 125 µL of chloroform and vortex.

-

Add 125 µL of water and vortex.

-

Centrifuge at 2000 g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the sample in an appropriate volume of the initial mobile phase.

-

Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

2. HPLC-MS Instrumentation and Conditions

-

Instrument: HPLC system coupled to a mass spectrometer with an ESI source.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

-

Gradient:

-

Start with 30% B, increase to 100% B over 15 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to 30% B and equilibrate for 5 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 50°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 500°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transition for this compound: Precursor ion [M+H]+ or [M+NH4]+ to a specific product ion.

-

3. Data Analysis and Quantification

-

Similar to the GC-MS protocol, construct a calibration curve using standard solutions of this compound and the internal standard.

-

Quantify this compound in the samples based on the peak area ratios from the MRM chromatograms.

Conclusion

Both GC-MS and HPLC-MS are suitable techniques for the reliable quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. Proper sample preparation and method validation are critical for obtaining accurate and precise results. The protocols provided here serve as a starting point and may require optimization for specific applications.

References

- 1. This compound | C28H54O2 | CID 16219829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 3. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Lauryl Palmitoleate in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lauryl Palmitoleate (B1233929)

Lauryl palmitoleate is a wax ester, a type of neutral lipid formed from the esterification of palmitoleic acid, an omega-7 monounsaturated fatty acid, and lauryl alcohol (1-dodecanol)[1]. While its direct biological roles are not as extensively studied as its constituent fatty acid, this compound serves as a valuable tool in lipidomics research for investigating the metabolism and cellular effects of wax esters and palmitoleic acid. Palmitoleic acid itself is recognized as a lipokine, a lipid hormone that can influence metabolic processes such as insulin (B600854) sensitivity and inflammation[2][3]. The study of this compound can, therefore, provide insights into the storage, transport, and signaling functions of this important fatty acid.

Biochemical reagents like this compound are available from various suppliers for research purposes, enabling its use in cell culture and other experimental models[4][5].

Potential Research Applications

The application of this compound in lipidomics research, though still an emerging area, holds potential in several key domains:

-